(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a thiolane ring, a methoxybenzenesulfonyl group, and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the methoxybenzenesulfonyl group, and the attachment of the pyridinylmethylamino group. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiolane precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups to the methoxybenzenesulfonyl moiety.
Scientific Research Applications
(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Thioesters: Compounds that contain a sulfur atom bonded to an ester group, often used in organic synthesis and biochemistry.
Uniqueness
(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-methoxyphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-14-4-6-15(7-5-14)26(22,23)17-12-25(20,21)11-16(17)19-10-13-3-2-8-18-9-13/h2-9,16-17,19H,10-12H2,1H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNBJXURUBNTR-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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